(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

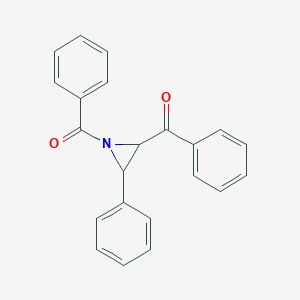

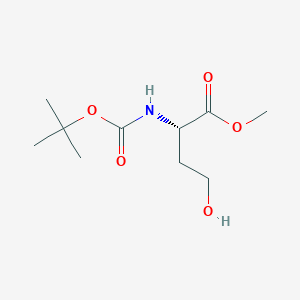

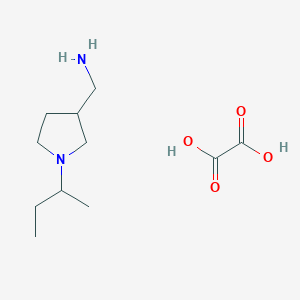

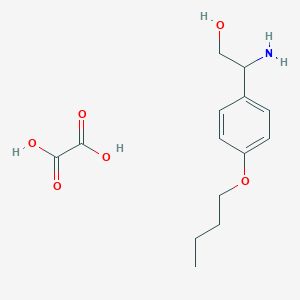

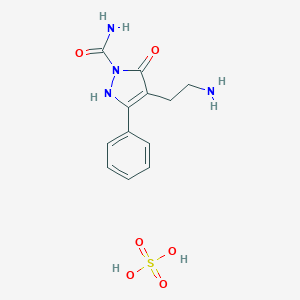

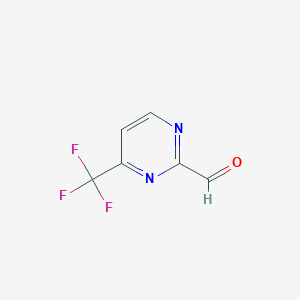

1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate, commonly known as SBPMAO, is a versatile organic compound with a wide range of applications in scientific research. It is a tertiary amine, and its structure consists of a methyl group attached to an oxygen atom, a sec-butyl group, and a pyrrolidin-3-yl group. SBPMAO is used as a reagent in a variety of organic syntheses, and its unique properties have allowed it to be used in many scientific research applications.

Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery and Chemical Inhibition

Pyrrolidine derivatives are widely recognized for their utility in drug discovery due to their structural diversity and potential for bioactivity. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many bioactive molecules, contributing to stereochemical and pharmacophore diversity. This ring structure enhances the 3D profile of compounds, which is critical for target selectivity in medicinal chemistry (Giovanna Li Petri et al., 2021). Additionally, certain pyrrolidine derivatives have been utilized as chemical inhibitors to study the selectivity and potency of cytochrome P450 isoforms in drug metabolism, indicating their importance in predicting drug-drug interactions (S. C. Khojasteh et al., 2011).

Pyrrolidine Derivatives in Chemical Synthesis and Catalysis

The versatility of pyrrolidine and its derivatives extends beyond pharmacological applications to include roles in chemical synthesis and catalysis. Pyrrolidine-based surfactants, for example, demonstrate the capacity of pyrrolidine derivatives to act as surface-active agents, highlighting their potential in industrial applications (Robert B. Login, 1995). Such derivatives can improve water solubility, compatibility, and solvency of surfactants, offering insights into the broad utility of pyrrolidine structures in enhancing the performance of chemical compounds.

Pyrrolidine and Biological Activity

The incorporation of pyrrolidine rings into drug molecules can significantly affect their biological activity. Research has demonstrated the potential of pyrrolidine derivatives to serve as inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in various diseases. Pyrrolidine scaffolds have been used to develop inhibitors with low nanomolar activity against certain MMPs, emphasizing the scaffold's potential in therapeutic development (Xian-Chao Cheng et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalateCompounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Mode of Action

The exact mode of action of This compoundThe spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The specific biochemical pathways affected by This compoundCompounds with a pyrrolidine ring have been reported to influence various biological activities, which could be attributed to their interaction with different biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe pyrrolidine ring is known to influence the pharmacokinetic profile of compounds .

Result of Action

The molecular and cellular effects of This compoundThe pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .

Propiedades

IUPAC Name |

(1-butan-2-ylpyrrolidin-3-yl)methanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.C2H2O4/c1-3-8(2)11-5-4-9(6-10)7-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMGXCUQXDVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(C1)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)